2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER
Overview
Description
2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER is an organic compound with the molecular formula C12H18BNO2. It is a derivative of aniline, where the aniline group is substituted with a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Scientific Research Applications
2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER has a wide range of applications in scientific research:
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar compounds are often involved in borylation reactions . In these reactions, the compound interacts with its targets (usually organic molecules) to introduce a boron group, resulting in the formation of boronic esters or acids .
Biochemical Pathways
The compound is likely to affect biochemical pathways involved in the synthesis of organic compounds . The introduction of a boron group can significantly alter the properties of the target molecule, potentially affecting downstream biochemical reactions .
Result of Action
The primary result of the compound’s action is the formation of boronic esters or acids . These compounds have various applications in organic synthesis, including the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions .
Action Environment
The efficacy and stability of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be influenced by various environmental factors. For instance, the compound is typically stored under inert gas at room temperature to prevent degradation . Furthermore, the compound’s reactivity can be influenced by the presence of other reagents, the pH of the solution, and the temperature of the reaction .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a boronic acid ester, facilitating the formation of carbon-carbon bonds in the presence of palladium catalysts. The interaction of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with enzymes and proteins is primarily through its boron atom, which can form reversible covalent bonds with hydroxyl and amino groups on biomolecules. This interaction is crucial for its role in enzyme inhibition and protein modification, making it a valuable tool in biochemical research .
Cellular Effects
The effects of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical regulators of cellular functions. Additionally, 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can affect gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in cellular metabolism, including alterations in the synthesis and degradation of key metabolites .
Molecular Mechanism
At the molecular level, 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through several mechanisms. The boron atom in the dioxaborolane ring can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. The reversible nature of the boron-nucleophile interaction allows for dynamic regulation of biochemical pathways, making 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline a versatile tool in molecular biology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and other degradation products. Long-term studies have shown that 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in animal models vary with dosage. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the toxic effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER typically involves the reaction of 4-methylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Electrophiles: Such as nitric acid or sulfuric acid for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Formed from oxidation reactions.
Nitrated or Sulfonated Aniline Derivatives: Formed from substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another boronic ester used in similar coupling reactions.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Used in the synthesis of complex organic molecules.
1-Methylpyrazole-4-boronic acid pinacol ester: Utilized in the formation of pyrazole derivatives.
Uniqueness
2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. Its aniline group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBNTHIWCHTCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590351 | |
Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948592-80-1 | |
Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948592-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylbenzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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